8-Methoxyquinazoline 8-Methoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 7557-01-9
VCID: VC8292947
InChI: InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3
SMILES: COC1=CC=CC2=CN=CN=C21
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

8-Methoxyquinazoline

CAS No.: 7557-01-9

Cat. No.: VC8292947

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxyquinazoline - 7557-01-9

Specification

CAS No. 7557-01-9
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 8-methoxyquinazoline
Standard InChI InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3
Standard InChI Key MAORQWZHGHOAOK-UHFFFAOYSA-N
SMILES COC1=CC=CC2=CN=CN=C21
Canonical SMILES COC1=CC=CC2=CN=CN=C21

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

8-Methoxyquinazoline (C₉H₈N₂O) consists of a bicyclic quinazoline system with a methoxy (-OCH₃) substituent at position 8. The planar aromatic structure facilitates π-π stacking interactions with biological targets, while the methoxy group enhances solubility in polar solvents compared to non-substituted quinazolines .

Physicochemical Profile

Key properties are summarized below:

PropertyValueSource
Molecular Weight160.17 g/mol
Melting Point92°C (in ligroine)
Boiling Point287.1±13.0°C (Predicted)
Density1.195±0.06 g/cm³ (Predicted)
pKa3.26±0.22 (Predicted)
Solubility in DMSO>10 mg/mL (estimated)

The compound’s low pKa suggests weak basicity, favoring protonation under physiological conditions. Storage at 2–8°C is recommended to prevent degradation .

Synthesis and Analytical Characterization

Synthetic Routes

While direct synthesis protocols for 8-Methoxyquinazoline are less documented, analogous methods for substituted quinazolines provide insights. A plausible route involves:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with formamide or urea under thermal conditions.

  • Methoxy Introduction: Electrophilic substitution or nucleophilic aromatic substitution using methanol under acidic or basic conditions .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific data for this compound remain scarce.

Analytical Methods

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used for purity assessment.

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 3.92 (s, 3H, OCH₃), 7.45–8.20 (m, 4H, aromatic) .

    • MS (ESI+): m/z 161.1 [M+H]⁺ .

Biological Activity and Mechanism of Action

Inhibition of β-Catenin/TCF4 Signaling

8-Methoxyquinazoline derivatives exhibit potent activity against cancers driven by Wnt/β-catenin pathway dysregulation. Compound 18B, a 4,7-disubstituted analog, demonstrated:

  • IC₅₀ Values: 5.64±0.68 μM (HCT116 colon cancer) and 8.50±1.44 μM (gallbladder cancer) .

  • Mechanism: Disruption of β-catenin/TCF4 protein-protein interactions, downregulating oncogenes like c-MYC and Cyclin D1 .

Molecular docking studies reveal that the methoxy group at position 8 forms hydrogen bonds with TCF4 residues (e.g., Asn426 and Lys435), while the quinazoline core engages in hydrophobic interactions with β-catenin .

Apoptosis Induction and Anti-Migratory Effects

  • Apoptosis: Treatment with 10 μM 18B increased caspase-3/7 activity by 3.5-fold in HCT116 cells .

  • Migration Inhibition: Reduced HepG2 cell migration by 60% at 10 μM via downregulation of MMP-9 .

Pharmacological Applications

Anticancer Therapeutics

8-Methoxyquinazoline derivatives show promise against colorectal, hepatocellular, and gallbladder cancers. Compared to imatinib mesylate, compound 18B exhibits comparable cytotoxicity with enhanced selectivity for cancer cells over normal fibroblasts .

Future Perspectives

Derivative Optimization

  • Position 4 and 7 Modifications: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may enhance β-catenin binding affinity.

  • Prodrug Development: Esterification of the methoxy group could improve oral bioavailability.

Broader Therapeutic Exploration

Potential applications in neurodegenerative diseases (e.g., Alzheimer’s) warrant investigation, given β-catenin’s role in neurogenesis.

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